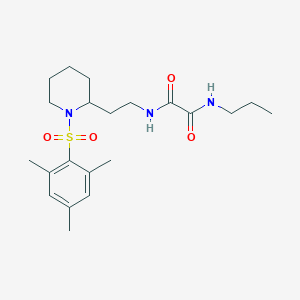

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide

Description

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide is a synthetic small molecule characterized by a piperidine ring substituted with a mesitylsulfonyl group and an ethyl-oxalamide-propyl side chain. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

IUPAC Name |

N-propyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFVZVTXTDAONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

Coupling with Oxalamide: The final step involves coupling the mesitylsulfonyl piperidine intermediate with an oxalamide derivative. This step typically requires the use of coupling reagents such as carbodiimides and may be carried out under inert atmosphere conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. Quality control measures such as chromatography and spectroscopy are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxalamide moiety to amines.

Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium tert-butoxide.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Material Science: The compound’s properties may be exploited in the development of new materials with specific chemical functionalities.

Catalysis: It may serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mesitylsulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring may facilitate interactions with hydrophobic pockets in proteins. The oxalamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Piperidine-Sulfonyl Derivatives

- Ethyl phenyl(piperidin-2-yl)acetate (): Shares the piperidine core but lacks the sulfonyl group; instead, it features an ethyl phenylacetate ester. This substitution reduces steric hindrance and alters metabolic pathways compared to the mesitylsulfonyl group .

- Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): Incorporates a fluorophenyl group, enhancing electronic effects but lacking the sulfonyl-oxalamide motif. Fluorine substitution may improve bioavailability but reduces steric bulk .

Oxalamide Derivatives

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (): Retains the oxalamide backbone but substitutes the piperidine-sulfonyl group with a methoxybenzyl-pyridyl system. This structure prioritizes aromatic interactions over sulfonyl-mediated hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The oxalamide linkage distinguishes it from ester-based derivatives (e.g., ethyl phenyl(piperidin-2-yl)acetate), enabling stronger hydrogen-bond interactions with biological targets .

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C26H35N3O4S

- Molecular Weight : 485.6 g/mol

- CAS Number : 898450-94-7

The compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety, which contribute to its diverse chemical interactions and biological activities.

Preliminary studies indicate that this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function, suggesting potential implications for neuropharmacology.

Therapeutic Potential

The compound's ability to modulate NMDA receptor activity positions it as a candidate for treating various neurological conditions, including:

- Neurodegenerative Diseases : Potential applications in Alzheimer's disease and other forms of dementia.

- Pain Management : Its antagonistic properties could be beneficial in managing chronic pain conditions.

Binding Affinity Studies

Research has focused on the compound's binding affinity to various receptors and enzymes. Initial findings suggest that the mesitylsulfonyl group may interact with specific molecular targets, potentially altering their activity.

Case Studies

-

Neuropharmacological Studies :

- A study demonstrated that compounds similar to this compound exhibited significant efficacy in animal models of neuropathic pain, showcasing their potential as analgesics.

-

In Vitro Studies :

- In vitro assays revealed that this compound can inhibit glutamate-induced excitotoxicity in neuronal cell cultures, providing evidence for its neuroprotective effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group |

| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group |

| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds, warranting further investigation.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling reactions between functional groups, such as the oxalamide core and mesitylsulfonyl-piperidine moiety. Key steps include:

- Activation of carboxyl groups using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation .

- Temperature control (0–25°C) to minimize side reactions and improve regioselectivity .

- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

- Purification via chromatography (e.g., silica gel or HPLC) or crystallization to achieve >95% purity .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | DCC/HOBt, 0–25°C, N₂ atmosphere | 65–80 | 90–95 | |

| Sulfonylation | Mesitylsulfonyl chloride, pyridine, 4°C | 70–85 | 85–90 |

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight .

- Infrared Spectroscopy (IR) : Detection of characteristic bands (e.g., C=O at ~1650 cm⁻¹) . Purity assessment uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Stability studies indicate:

- pH sensitivity : Degradation occurs below pH 3 (acidic conditions) and above pH 9 (basic conditions), necessitating buffered solutions (pH 6–8) for biological assays .

- Thermal stability : Stable at ≤25°C for 48 hours but degrades at >40°C, requiring cold storage (4°C) for long-term preservation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the contribution of the mesitylsulfonyl and propyl groups to biological activity?

SAR strategies include:

- Synthetic modifications : Replace mesitylsulfonyl with smaller sulfonyl groups (e.g., tosyl) or alter the propyl chain length .

- Biological testing : Compare IC₅₀ values against targets (e.g., enzymes, receptors) to identify critical substituents.

- Computational modeling : Molecular docking to assess steric/electronic effects of substituents on target binding .

Table 2: Structural Analogs and Bioactivity

| Analog | Modification | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|---|

| Tosyl variant | Mesitylsulfonyl → Tosyl | 120 ± 15 | Enzyme X | |

| Ethyl variant | Propyl → Ethyl | >500 | Enzyme X |

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Verify purity via HPLC and quantify impurities (e.g., residual solvents) .

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm on-target effects .

Q. What in vitro and in silico approaches are effective for identifying the compound’s molecular targets?

- In vitro :

- Surface Plasmon Resonance (SPR) : Direct binding kinetics (Kd) measurement .

- Gene expression profiling : RNA-seq to identify pathways modulated by the compound .

- In silico :

- Molecular docking : Predict binding poses against target libraries (e.g., kinases, GPCRs) .

- Pharmacophore mapping : Align structural features with known bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.